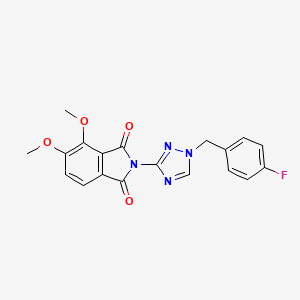

2-(1-(4-fluorobenzyl)-1H-1,2,4-triazol-3-yl)-4,5-dimethoxyisoindoline-1,3-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

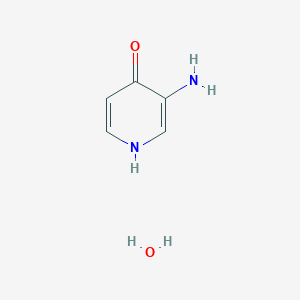

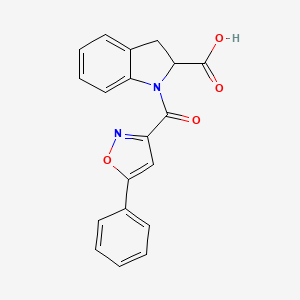

The compound is a complex organic molecule that includes several functional groups, such as a 1,2,4-triazole ring and an isoindoline-1,3-dione group. The presence of fluorobenzyl and dimethoxy groups suggests that it might have interesting chemical properties .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of a 1,2,4-triazole ring and an isoindoline-1,3-dione group would likely have a significant impact on its overall structure .Chemical Reactions Analysis

The chemical reactions that this compound might undergo would depend on its specific structure and the conditions under which it is stored or used. The presence of a 1,2,4-triazole ring and an isoindoline-1,3-dione group suggests that it might participate in a variety of chemical reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be determined by its specific structure. These might include its solubility in various solvents, its melting and boiling points, and its reactivity with other substances .Scientific Research Applications

α-Glucosidase Inhibitory, Antimicrobial and Antioxidant Activities : Derivatives of 1H-benzimidazole, including those with a 1,2,4-triazole ring similar to the compound , have been synthesized and studied. These compounds exhibit significant α-glucosidase inhibitory, antimicrobial, and antioxidant activities, indicating potential applications in diabetes management, infection control, and oxidative stress reduction (Menteşe, Ülker, & Kahveci, 2015).

Tyrosinase Inhibitory Activity : Phthalimide-1,2,3-triazole hybrids linked to a benzyl ring have been synthesized and evaluated for tyrosinase inhibitory activity. This suggests potential uses in the field of dermatology, particularly in addressing hyperpigmentation disorders (Tehrani et al., 2019).

Intermolecular Interactions and Bonding : Research on triazole derivatives incorporating an α-ketoester functionality has shown that these compounds form self-assembled dimers with specific bonding interactions. This indicates potential utility in material science for designing self-assembling molecular systems (Ahmed et al., 2020).

Synthesis of Isoindoline Derivatives : Studies on the synthesis of various isoindoline derivatives, which share a core structural similarity with the target compound, indicate potential applications in chemical synthesis and drug development (Xiaoguang & Du-lin, 2005).

Antibacterial and Antifungal Potency : Derivatives of 1,2,4-triazoles have demonstrated considerable antibacterial and antifungal activities, suggesting potential use in developing new antimicrobial agents (Deswal et al., 2020).

Herbicidal Activity : Compounds structurally similar to the target compound have been identified as potent herbicides, with applications in agriculture for weed control (Huang et al., 2005).

Safety And Hazards

Future Directions

properties

IUPAC Name |

2-[1-[(4-fluorophenyl)methyl]-1,2,4-triazol-3-yl]-4,5-dimethoxyisoindole-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15FN4O4/c1-27-14-8-7-13-15(16(14)28-2)18(26)24(17(13)25)19-21-10-23(22-19)9-11-3-5-12(20)6-4-11/h3-8,10H,9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIQUQOSSMSXTAX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=C(C=C1)C(=O)N(C2=O)C3=NN(C=N3)CC4=CC=C(C=C4)F)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15FN4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1-(4-fluorobenzyl)-1H-1,2,4-triazol-3-yl)-4,5-dimethoxyisoindoline-1,3-dione | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(9-Hydroxy-9-methyl-3,6-dimethylidene-2-oxo-3a,4,5,6a,9a,9b-hexahydroazuleno[4,5-b]furan-4-yl) 4-hydroxy-2-methylbut-2-enoate](/img/structure/B2428019.png)

![5-methyl-N-(2-methylpropyl)-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2428022.png)

![1-({[5-(2-Furyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)-4-methylpiperidine](/img/structure/B2428025.png)

![2-(3,4-dimethoxyphenyl)-5-methyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2428033.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)acetamide](/img/structure/B2428035.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl)ethyl)acrylamide](/img/structure/B2428036.png)

![3-{[(2,6-dichlorobenzyl)sulfanyl]methyl}-5-[(4-nitrobenzyl)sulfanyl]-4-phenyl-4H-1,2,4-triazole](/img/structure/B2428037.png)